molecular formula C10H8O5 B091144 3-[(1-Carboxyvinyl)oxy]benzoic acid CAS No. 16929-37-6

3-[(1-Carboxyvinyl)oxy]benzoic acid

Cat. No.: B091144
CAS No.: 16929-37-6
M. Wt: 208.17 g/mol
InChI Key: HGVAHYJMDVROLE-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-[(1-Carboxyvinyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions include substituted benzoic acids and other aromatic compounds .

Scientific Research Applications

Chemical Research Applications

Synthesis Precursor
3-[(1-Carboxyvinyl)oxy]benzoic acid serves as a precursor in the synthesis of various organic compounds. Its ability to participate in electrophilic substitution reactions allows for the formation of numerous derivatives, making it valuable in synthetic organic chemistry. The compound can also be oxidized or reduced to yield different products depending on the reagents used, enhancing its utility in chemical transformations.

Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying other substances. Its unique functional groups enable specific interactions with various analytes, facilitating their identification through spectroscopic methods.

Biological Research Applications

Biological Activity
Research indicates that this compound may exhibit significant biological activities. Notably, it is involved in the biosynthesis of menaquinone (vitamin K2), which is crucial for bacterial electron transport and mammalian health, particularly in blood clotting and bone metabolism. The compound's interactions with enzymes and biomolecules are areas of ongoing investigation.

Mechanism of Action
The compound acts as a Bronsted acid, capable of donating protons to acceptor molecules. This property influences various biochemical processes, potentially affecting metabolic pathways involving vitamin K2 synthesis.

Medical Applications

Therapeutic Potential
The ongoing exploration into the therapeutic applications of this compound includes its role as an intermediate in drug synthesis. Its structural characteristics may lead to the development of novel pharmaceuticals targeting specific diseases or conditions.

Case Studies
Preliminary studies have suggested that derivatives of this compound could possess anti-inflammatory properties similar to those observed in salicylic acid derivatives. This opens avenues for developing new anti-inflammatory drugs with potentially reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Industrial Applications

Polymer Production
In industry, this compound is used in the production of polymers and resins. Its chemical properties allow it to act as a building block for creating materials with specific physical and chemical characteristics desirable in various applications.

Comparison with Similar Compounds

Biological Activity

3-[(1-Carboxyvinyl)oxy]benzoic acid, also known as aminofutalosine, is a significant compound in biological research due to its role in the biosynthesis of menaquinone (vitamin K2). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is derived from benzoic acid with a carboxyvinyl group at the 3-position. Its molecular formula is C10H8O5C_{10}H_{8}O_{5}, and it has a molecular weight of approximately 206.154 g/mol. The compound is classified as a phenoxyacetic acid derivative, which is notable for its unique structural properties that confer distinct biological activities.

Role in Menaquinone Biosynthesis

Menaquinone (MK), or vitamin K2, is crucial for various biological processes, including blood clotting and bone metabolism. The biosynthesis pathway of MK involves several enzymatic steps where this compound serves as an intermediate:

  • Catalytic Conversion : The enzyme aminofutalosine synthase (MqnE) catalyzes the conversion of this compound into aminofutalosine through a radical SAM mechanism. This reaction is critical for the production of menaquinone in bacteria such as Streptomyces coelicolor .

The mechanism by which this compound exerts its biological effects involves:

  • Proton Donation : As a Bronsted acid, it can donate protons to various biomolecules, influencing biochemical pathways.
  • Enzyme Interaction : It interacts with specific enzymes involved in the menaquinone biosynthetic pathway, particularly through radical reactions facilitated by MqnE .

Case Studies and Experimental Evidence

  • Biosynthesis Pathway Analysis : A study demonstrated that the incubation of chorismate with MqnA led to the formation of this compound. This was confirmed using NMR and mass spectrometry .
  • Kinetic Parameters : The steady-state kinetic parameters for MqnA were reported as kcat=1.27±0.02s1k_{cat}=1.27\pm 0.02\,s^{-1} and Km=161.6±7.1μMK_m=161.6\pm 7.1\,\mu M, indicating the efficiency of this enzyme in utilizing this compound as a substrate .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

CompoundStructure TypeKey Features
Benzoic Acid Aromatic Carboxylic AcidParent compound without carboxyvinyl substitution
Acrylic Acid Unsaturated Carboxylic AcidLacks aromatic structure but shares carboxyvinyl group
Phenoxyacetic Acid Derivatives Aromatic EtherContains an acetic acid moiety linked to an aromatic ring

Potential Therapeutic Applications

Research suggests that this compound may have therapeutic potential due to its role in menaquinone synthesis:

  • Vitamin K2 Supplementation : Given its involvement in vitamin K2 biosynthesis, this compound could be explored for its potential benefits in bone health and blood coagulation disorders.
  • Antimicrobial Properties : Some studies indicate that compounds involved in menaquinone biosynthesis may exhibit antimicrobial activity, suggesting further investigation into this aspect for potential pharmaceutical applications.

Properties

IUPAC Name

3-(1-carboxyethenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVAHYJMDVROLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635905
Record name 3-[(1-Carboxyethenyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16929-37-6
Record name 3-[(1-Carboxyethenyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of 3-[(1-Carboxyvinyl)oxy]benzoic acid?

A: this compound is a crucial intermediate in the futalosine-dependent biosynthesis of menaquinone (vitamin K2) [, ]. Menaquinone plays a vital role in the bacterial electron transport chain and acts as an essential vitamin in mammals, contributing to blood clotting and bone metabolism [].

Q2: How is this compound converted to aminofutalosine?

A: The conversion is catalyzed by aminofutalosine synthase (MqnE), a radical SAM enzyme [, ]. MqnE facilitates the addition of an adenosyl radical to the double bond of this compound, ultimately yielding aminofutalosine []. This represents a novel reaction type within the radical SAM enzyme family [].

Q3: What strategies have been employed to investigate the mechanism of MqnE?

A: Researchers have successfully trapped radical intermediates formed during the MqnE-catalyzed reaction using sodium dithionite, molecular oxygen, or 5,5-dimethyl-1-pyrroline-N-oxide []. These trapping techniques provide valuable insights into the reaction mechanism and may prove useful in studying other radical SAM enzymes [].

Q4: Besides menaquinone biosynthesis, has this compound been found in other contexts?

A: Interestingly, this compound, alongside dehydrochorismic acid lactone, was discovered in the fruit bodies of the toadstool Mycena crocata []. These compounds are structurally related to chorismic acid, suggesting a potential connection in their biosynthetic pathways [].

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